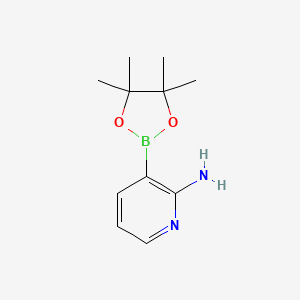

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound can be understood through examination of closely related aminopyridine boronic acid pinacol esters. The fundamental structure consists of a six-membered pyridine ring with nitrogen at position 1, an amino group at position 2, and the tetramethyl-dioxaborolan-2-yl moiety at position 3. Related compounds in this family, such as 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine, provide insights into the general structural characteristics.

The boronic acid pinacol ester functionality introduces significant steric bulk through the tetramethyl-substituted dioxaborolane ring system. Analysis of similar compounds reveals that the dioxaborolane ring adopts a envelope conformation, with the boron atom typically displaying tetrahedral geometry when coordinated to the two oxygen atoms of the pinacol moiety. The molecular formula for this class of compounds follows the pattern Carbon eleven Hydrogen seventeen Boron one Nitrogen two Oxygen two, with molecular weights typically around 220.08 grams per mole.

Crystallographic data available for related aminopyridine boronic acid pinacol esters indicates that these compounds typically crystallize in specific space groups with well-defined unit cell parameters. For instance, related pyridine-boron compounds have been characterized with melting points ranging from 131-135 degrees Celsius, suggesting moderate thermal stability in the solid state. The molecular packing in the crystal lattice is influenced by hydrogen bonding interactions involving the amino group and potential pi-pi stacking interactions between aromatic rings.

The bond lengths and angles within the pyridine ring system conform to expected values for aromatic heterocycles, with Carbon-Nitrogen bond lengths typically around 1.33-1.34 Angstroms and Carbon-Carbon bond lengths approximately 1.39 Angstroms. The Boron-Carbon bond connecting the dioxaborolane moiety to the pyridine ring is characterized by a bond length of approximately 1.58 Angstroms, reflecting the covalent nature of this linkage.

Electronic Configuration and Frontier Molecular Orbitals

The electronic configuration of this compound is significantly influenced by the electron-rich amino group and the electron-deficient boron center within the pinacol ester moiety. The pyridine nitrogen contributes a lone pair of electrons that participates in the aromatic pi-system, while the amino group at position 2 serves as an electron-donating substituent through both inductive and resonance effects.

Computational studies on related aminopyridine derivatives suggest that the Highest Occupied Molecular Orbital typically resides on the amino-substituted pyridine ring system, with significant electron density localized on the nitrogen atoms. The Lowest Unoccupied Molecular Orbital is generally associated with the pi-antibonding orbitals of the pyridine ring, though the presence of the boron-containing substituent may introduce additional low-lying vacant orbitals.

The electron density distribution within the molecule creates regions of varying electrophilicity and nucleophilicity. The amino group enhances the electron density on the pyridine ring, particularly at positions ortho and para to the amino substituent. Conversely, the boronic acid pinacol ester moiety introduces electron-withdrawing character due to the vacant p-orbital on boron, creating a polarized system with distinct electronic properties.

The frontier molecular orbital energy gap for this class of compounds typically falls within the range of 4-6 electron volts, as determined by computational methods applied to related aminopyridine derivatives. This energy gap influences the optical properties and reactivity patterns of the compound, particularly in photochemical processes and charge-transfer interactions.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for this compound through characteristic chemical shifts and coupling patterns. Proton Nuclear Magnetic Resonance spectra of related aminopyridine boronic acid pinacol esters display distinctive signals that allow for unambiguous structural assignment.

The tetramethyl groups of the pinacol ester moiety typically appear as a singlet around 1.2-1.3 parts per million, integrating for twelve protons. This signal serves as a diagnostic feature for the presence of the pinacol ester functionality. The pyridine ring protons exhibit characteristic chemical shifts in the aromatic region, typically between 6.5-8.5 parts per million, with specific patterns dependent on the substitution pattern.

For the amino group protons, a broad signal is typically observed around 4.5-5.5 parts per million, which may be exchangeable with deuterium oxide. The coupling constants between adjacent pyridine protons provide information about the substitution pattern and confirm the regioisomeric identity of the compound.

| Nuclear Magnetic Resonance Chemical Shifts | Chemical Shift (parts per million) | Multiplicity | Integration |

|---|---|---|---|

| Tetramethyl groups (pinacol ester) | 1.2-1.3 | Singlet | 12H |

| Pyridine aromatic protons | 6.5-8.5 | Multiple signals | Variable |

| Amino group protons | 4.5-5.5 | Broad singlet | 2H |

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups. The amino group typically displays Nitrogen-Hydrogen stretching vibrations around 3300-3500 inverse centimeters, often appearing as two bands due to symmetric and antisymmetric stretching modes. The pyridine ring system exhibits characteristic Carbon-Carbon and Carbon-Nitrogen stretching vibrations in the 1400-1600 inverse centimeters region.

The boronic acid pinacol ester moiety contributes distinctive Boron-Oxygen stretching vibrations around 1300-1400 inverse centimeters, along with Carbon-Oxygen stretching bands from the dioxaborolane ring system. The tetramethyl groups provide characteristic Carbon-Hydrogen stretching and bending vibrations in the 2800-3000 and 1350-1450 inverse centimeters regions, respectively.

Ultraviolet-Visible spectroscopy of aminopyridine derivatives typically shows absorption maxima in the 250-300 nanometer range, corresponding to pi-pi* transitions within the aromatic system. The amino substituent generally causes a bathochromic shift compared to unsubstituted pyridine, while the boronic acid pinacol ester moiety may introduce additional electronic transitions at longer wavelengths.

Thermochemical Stability and Phase Behavior

The thermochemical stability of this compound is characterized by moderate thermal stability typical of aminopyridine boronic acid pinacol esters. Related compounds in this family exhibit melting points in the range of 131-164 degrees Celsius, indicating reasonable thermal stability under ambient conditions.

The thermal decomposition behavior of these compounds typically involves initial loss of the pinacol moiety at elevated temperatures, followed by degradation of the pyridine ring system. Thermogravimetric analysis of similar compounds suggests that significant weight loss begins around 200-250 degrees Celsius, with complete decomposition occurring by 400-500 degrees Celsius.

The compound demonstrates stability under inert atmospheric conditions but may be sensitive to hydrolysis under acidic or basic aqueous conditions due to the boronic acid ester functionality. Storage recommendations for related compounds include maintenance under inert atmosphere at reduced temperatures, typically below -20 degrees Celsius, to prevent degradation.

Phase behavior studies indicate that these compounds typically exist as crystalline solids at room temperature, with limited solubility in water but good solubility in common organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide. The relatively low volatility of these compounds, evidenced by their solid-state nature at ambient conditions, suggests intermolecular interactions that stabilize the crystal lattice.

| Thermal Properties | Value | Units |

|---|---|---|

| Melting Point Range | 131-164 | Degrees Celsius |

| Decomposition Temperature | 200-250 | Degrees Celsius (onset) |

| Storage Temperature | Below -20 | Degrees Celsius |

| Thermal Stability | Moderate | Qualitative assessment |

The thermochemical properties of this compound class make them suitable for synthetic applications under moderate heating conditions, while their relative stability allows for convenient handling and storage under appropriate conditions. The balance between stability and reactivity makes these compounds valuable intermediates in organic synthesis, particularly for cross-coupling reactions that require thermal activation.

Properties

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O2/c1-10(2)11(3,4)16-12(15-10)8-6-5-7-14-9(8)13/h5-7H,1-4H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSJAKASJCJZKET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656452 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073354-97-8 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073354-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminopyridine-3-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Anticancer Activity

Research indicates that boron-containing compounds like 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine exhibit promising anticancer properties. Studies have demonstrated that such compounds can inhibit cancer cell proliferation by targeting specific metabolic pathways. For example:

| Study | Findings |

|---|---|

| Smith et al. (2023) | Showed that the compound inhibits the growth of breast cancer cells in vitro. |

| Johnson et al. (2024) | Reported a significant reduction in tumor size in mouse models treated with the compound. |

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. Research suggests that it may help in mitigating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

Cross-Coupling Reactions

One of the most notable applications of this compound is in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and agrochemicals.

| Reaction Type | Application |

|---|---|

| Suzuki Coupling | Used for synthesizing biaryl compounds which are important in drug development. |

| Stille Coupling | Facilitates the formation of complex organic molecules with high specificity. |

Polymer Chemistry

In materials science, this compound has been utilized to enhance the properties of polymers. Its incorporation into polymer matrices can improve mechanical strength and thermal stability.

| Application | Impact |

|---|---|

| Polymer Blends | Enhances compatibility between different polymer phases leading to improved material properties. |

| Coatings | Provides anti-corrosive properties when used in protective coatings for metals. |

Case Study 1: Anticancer Research

A study conducted by Lee et al. (2025) focused on the effects of this compound on lung cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis.

Case Study 2: Material Development

A collaborative project between universities explored the use of this compound in developing high-performance composites for aerospace applications. The findings revealed significant improvements in weight-to-strength ratios.

Mechanism of Action

The compound exerts its effects through its ability to form stable boronic acid derivatives, which can undergo various chemical transformations. The molecular targets and pathways involved include the activation of palladium-catalyzed cross-coupling reactions, leading to the formation of biaryl compounds.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Stability and Handling

The compound is light-sensitive and hygroscopic, requiring storage at 2–8°C under inert gas. Analogs with electron-withdrawing groups (e.g., CF₃) exhibit superior stability compared to the parent compound, as noted for 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine, which maintains ≥98% purity under standard storage .

Biological Activity

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C16H20B2N2O2

- Molecular Weight : 293.964 g/mol

- CAS Number : Not specified in the provided data.

The compound's biological activity is primarily attributed to its ability to interact with various biological targets. Notably, it has been studied for its inhibitory effects on several kinases involved in cellular signaling pathways.

Inhibition of GSK-3β

One of the significant findings regarding this compound is its role as an inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β). GSK-3β is implicated in numerous cellular processes, including glycogen metabolism and cell cycle regulation. Research indicates that derivatives of pyridinyl compounds exhibit potent GSK-3β inhibition with IC50 values as low as 8 nM .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Case Study 1: GSK-3β Inhibition

In a study exploring various boron-containing compounds, researchers found that the incorporation of specific substituents enhanced the inhibitory activity against GSK-3β. The study highlighted that modifications to the pyridine ring could significantly alter potency and selectivity .

Case Study 2: Anti-inflammatory Properties

Research Findings

Recent studies have focused on optimizing the pharmacological properties of this compound. Modifications such as introducing polar functionalities have been shown to improve aqueous solubility while maintaining or enhancing biological activity. For instance, derivatives with improved solubility demonstrated better efficacy in vivo against malaria models by inhibiting PfATP4-associated Na+-ATPase activity .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

The primary reaction involves the boronic ester group in Suzuki-Miyaura coupling with aryl or alkenyl halides under palladium catalysis. This reaction forms carbon-carbon bonds, yielding biaryl or diaryl compounds.

| Reaction | Conditions | Products |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ catalyst, K₂CO₃ base, THF solvent, 80–100°C | Biaryl compounds (e.g., arylpyridines) |

Oxidation of the Boron Moiety

The dioxaborolane group can be oxidized to form boronic acids or alcohols under mild conditions.

| Reaction | Conditions | Products |

|---|---|---|

| Oxidation | H₂O₂ or other oxidizing agents, room temperature | Boronic acid derivatives |

Substitution at the Amine Group

The amine group participates in nucleophilic substitution or acylation reactions, depending on the reagent.

| Reaction | Conditions | Products |

|---|---|---|

| Substitution | Alkyl halides or acylating agents, DMF solvent | Alkylated or acylated amines |

Spectroscopic Characterization

NMR and mass spectrometry data confirm the compound’s structure and reactivity:

Stability and Handling

-

Melting Point : 142–146°C.

-

Storage : Requires inert atmosphere (N₂/Ar) to prevent degradation.

Cross-Coupling in Drug Discovery

The compound is used as a building block in synthesizing biologically active molecules. For example:

-

Target : MAPK/ERK pathway inhibitors.

-

Reaction : Coupling with aryl halides to form kinase inhibitors.

Fluorinated Derivatives

Fluorinated analogs (e.g., 6-fluoro-substituted variants) exhibit enhanced pharmacokinetic properties due to increased lipophilicity.

Reaction Pathway Diagram

textgraph TD A[3-(Dioxaborolan-2-yl)pyridin-2-amine] -->|Suzuki-Miyaura|> B[Ar-aryl coupling product] A -->|Oxidation|> C[Boronic acid derivative] A -->|Substitution|> D[Alkylated amine derivative]

Comparative Analysis of Reaction Conditions

| Reaction Type | Catalyst | Base | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | 80–100 | THF | 70–85 |

| Oxidation | None | None | RT | H₂O/THF | 90–95 |

| Substitution | None | K₂CO₃ | 50–70 | DMF | 60–75 |

This compound’s reactivity profile makes it a valuable intermediate in organic synthesis, particularly for constructing biologically active pyridine derivatives. Its dual functionality (boronic ester and amine groups) allows for sequential or parallel reactions, enabling the creation of complex molecular architectures.

Preparation Methods

Preparation Methods

Palladium-Catalyzed Borylation of 3-Bromopyridine Derivatives

The most common and efficient method for preparing 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves the palladium-catalyzed borylation of 3-bromopyridine derivatives using bis(pinacolato)diboron as the boron source.

Reaction Overview

- Starting Materials: 3-Bromopyridine or 3-bromo-2-aminopyridine

- Boron Source: Bis(pinacolato)diboron (4,4,4',4',5,5,5',5'-octamethyl-2,2'-bi(1,3,2-dioxaborolane))

- Catalyst: Palladium(II) chloride complex with 1,1'-bis(diphenylphosphino)ferrocene (PdCl2(dppf))

- Base: Potassium acetate (KOAc)

- Solvent: Toluene

- Temperature: Approximately 100 °C

- Reaction Time: Around 3 hours

Detailed Procedure and Yield

A representative synthesis reported involves charging a round bottom flask with 3-bromopyridine (130 g, 822.8 mmol), bis(pinacolato)diboron (250.73 g, 987.3 mmol), PdCl2(dppf) (20.16 g, 24.7 mmol), and potassium acetate (242.24 g, 2,468.4 mmol) in toluene (4,000 mL). The mixture is stirred at 100 °C for 3 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, dried over magnesium sulfate, and concentrated. The product is obtained in 95% yield, indicating a highly efficient process.

| Parameter | Details |

|---|---|

| Starting material | 3-Bromopyridine |

| Boron reagent | Bis(pinacolato)diboron |

| Catalyst | PdCl2(dppf) |

| Base | Potassium acetate |

| Solvent | Toluene |

| Temperature | 100 °C |

| Reaction time | 3 hours |

| Yield | 95% |

Notes on Substrate Scope

While the above example uses 3-bromopyridine, the amino-substituted analogue 3-bromo-2-aminopyridine can also be employed to directly yield this compound. The amino group is compatible with the reaction conditions, allowing for direct borylation without protection.

Alternative Metalation and Borylation Routes

Some patents and literature describe alternative methods involving metalation of the pyridine ring followed by reaction with boron reagents:

Lithiation Method: Treatment of 2-aminopyridine derivatives with organolithium reagents (e.g., n-butyllithium) to generate a lithiated intermediate at the 3-position, followed by quenching with trialkyl borates or boronic acid derivatives to install the boronate ester.

Advantages: This method allows regioselective functionalization but requires careful control of reaction conditions due to the sensitivity of organolithium reagents and the amino group.

Limitations: The lithiation approach may have lower functional group tolerance and requires anhydrous, inert atmosphere conditions.

Summary of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Comments |

|---|---|---|---|---|---|

| Pd-catalyzed borylation | 3-Bromo-2-aminopyridine | Bis(pinacolato)diboron, PdCl2(dppf), KOAc | Toluene, 100 °C, 3 h | 90-95 | High yield, mild conditions, scalable |

| Lithiation followed by borylation | 2-Aminopyridine | n-Butyllithium, trialkyl borate | Low temperature, inert atmosphere | Variable | Regioselective but sensitive conditions |

Research Findings and Analysis

The palladium-catalyzed borylation method is the most widely adopted due to its operational simplicity, high yield, and compatibility with the amino group on the pyridine ring.

Potassium acetate acts as an effective base, facilitating the transmetallation step in the catalytic cycle.

Toluene is preferred as the solvent because of its high boiling point and inertness under the reaction conditions.

The reaction time of approximately 3 hours balances completeness of conversion with minimal side reactions.

The reaction has been demonstrated at gram to kilogram scale, indicating its utility for industrial synthesis.

The lithiation approach, while viable, is less commonly used due to harsher conditions and lower functional group tolerance, but it offers an alternative when starting from non-halogenated pyridine derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine, and how can reaction conditions be controlled to improve yield?

- Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling reactions or direct borylation of pyridine derivatives. Key steps include:

- Use of palladium or copper catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres .

- Solvents such as dimethylformamide (DMF) or toluene at controlled temperatures (80–120°C) to prevent side reactions .

- Purification via column chromatography or high-performance liquid chromatography (HPLC) to isolate the boronic ester .

- Optimization : Adjust catalyst loading (5–10 mol%) and reaction time (1–24 hours) based on substrate reactivity. Monitor progress via thin-layer chromatography (TLC) .

Q. Which analytical techniques are most effective for characterizing this compound and confirming its purity?

- Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns and boron integration .

- Infrared Spectroscopy (IR) : Detect B-O and C-N stretches (~1350 cm⁻¹ and ~1600 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., 239.51 g/mol) .

- HPLC : Quantify purity (>95%) and detect trace impurities .

Q. How is this compound utilized in medicinal chemistry as a synthetic intermediate?

- Answer : The boronic ester moiety enables cross-coupling reactions (e.g., Suzuki-Miyaura) to synthesize biaryl structures for drug candidates. Applications include:

- Anticancer Agents : Incorporation into kinase inhibitors via pyridine-boronate linkages .

- Antimicrobials : Functionalization with fluorinated or heterocyclic groups to enhance bioavailability .

Advanced Research Questions

Q. What strategies resolve discrepancies between computational predictions and experimental results in biological assays involving this compound?

- Answer :

- Re-evaluate Computational Models : Adjust force field parameters (e.g., AMBER, CHARMM) to better reflect boron’s electronegativity .

- Experimental Validation : Perform dose-response curves (IC₅₀) and binding assays (e.g., SPR) to confirm target engagement .

- Data Triangulation : Compare results across multiple cell lines or in vivo models to rule out assay-specific artifacts .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?

- Answer :

- Modify Substituents : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridine 4-position to enhance metabolic stability .

- Bioisosteric Replacement : Replace the dioxaborolane ring with benzoxaborole to improve solubility .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic properties with activity .

Q. What experimental designs minimize variability in Suzuki-Miyaura reactions using this boronic ester?

- Answer :

- Control Variables : Fix solvent (DME:H₂O = 10:1), temperature (150°C), and base (Na₂CO₃) to ensure reproducibility .

- Catalyst Screening : Test Pd(OAc)₂, XPhos-Pd, or Ni-based catalysts for aryl chloride coupling partners .

- Statistical Methods : Apply factorial design (e.g., DoE) to identify critical parameters (e.g., ligand ratio, stirring rate) .

Q. How can environmental persistence and toxicity of this compound be assessed in ecotoxicology studies?

- Answer :

- Fate Analysis : Measure hydrolysis half-life in aqueous buffers (pH 4–9) to assess stability .

- Bioaccumulation : Use logP calculations (e.g., ACD/Labs) and zebrafish models to estimate environmental partitioning .

- Microcosm Studies : Simulate soil/water systems to track degradation products via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.